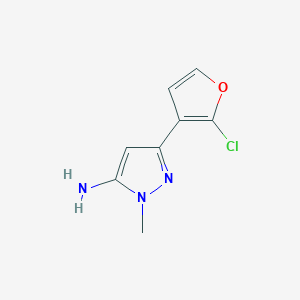
N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
The synthesis of N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: The addition of chlorine and fluorine atoms to the phenyl ring.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, specific solvents, and controlled reaction conditions.
Analyse Chemischer Reaktionen
N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using appropriate reagents.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: A well-known quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug used in cancer therapy.
Lapatinib: A quinazoline derivative used in the treatment of breast cancer.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C14H8ClFN4O2 |
|---|---|
Molekulargewicht |
318.69 g/mol |
IUPAC-Name |
N-(3-chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H8ClFN4O2/c15-10-2-1-3-12(13(10)16)19-14-9-6-8(20(21)22)4-5-11(9)17-7-18-14/h1-7H,(H,17,18,19) |
InChI-Schlüssel |
FWPABQNMFLVCPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)F)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


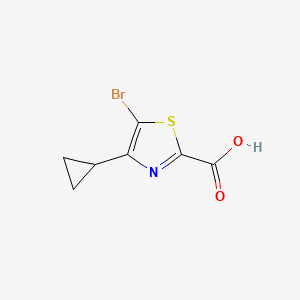
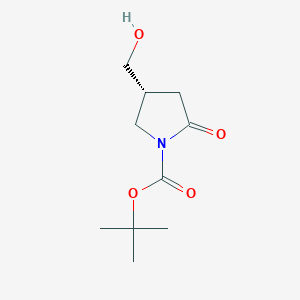
![5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13087199.png)

![(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B13087230.png)

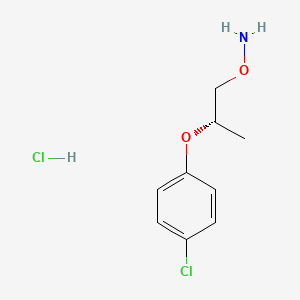
![2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
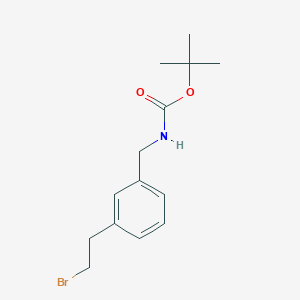
![Ethyl 4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13087252.png)
